6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde

Catalog No.
S14223056
CAS No.
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carba...

Product Name

6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3-4H,1-2,5H2

InChI Key

KKSLWIQAXJQHAN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C=NN21)C=O

6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is a heterocyclic compound characterized by a fused pyrazole and oxazine structure. Its molecular formula is C7H8N2OC_7H_8N_2O, and it has a molecular weight of approximately 136.15 g/mol. This compound features a unique arrangement of nitrogen and oxygen atoms within its ring structure, making it of interest in various chemical and biological applications.

Typical of aldehydes and heterocycles. Key reactions include:

  • Nucleophilic addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation reactions: It can participate in condensation with amines or other nucleophiles to form imines or other complex structures.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid under suitable conditions.

Preliminary studies suggest that 6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde may exhibit various biological activities. Compounds with similar structures have shown promise in:

  • Antimicrobial activity: Some derivatives have been tested for their ability to inhibit bacterial growth.
  • Anticancer properties: Certain pyrazole derivatives are known for their potential in cancer treatment through mechanisms involving apoptosis induction.
  • Anti-inflammatory effects: Research indicates that related compounds may modulate inflammatory pathways.

The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde can be achieved through several methods:

  • Regioselective synthesis: This method involves the reaction of commercially available pyrazoles with appropriate reagents to form the desired oxazine structure. The process typically includes protecting groups for selective functionalization and subsequent deprotection steps .
  • Multi-step synthesis: A common approach involves multiple synthetic steps starting from simpler precursors, allowing for the introduction of various substituents at different stages .

6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde has potential applications in:

  • Pharmaceutical development: Its unique structure may lead to novel drug candidates targeting various diseases.
  • Chemical synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
  • Material science: Investigations into its properties may reveal applications in polymers or coatings.

Interaction studies involving this compound focus on its reactivity with biological macromolecules and small molecules. These studies aim to elucidate:

  • Binding affinity: How well the compound interacts with specific enzymes or receptors.
  • Mechanism of action: Understanding how it exerts its biological effects at the molecular level.
  • Toxicity assessments: Evaluating any potential adverse effects when interacting with cellular systems.

Several compounds share structural similarities with 6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde. Here are a few notable examples:

Compound NameStructureUnique Features
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazineStructureContains a bromine substituent that may enhance biological activity or alter reactivity.
6-Methyl-4H-pyrazolo[5,1-C][1,4]oxazineStructureMethyl substitution at the 6-position may influence solubility and reactivity.
3-Carboxylic acid derivativeStructureExhibits acidic properties that could affect its interaction with biological targets.

These compounds highlight the uniqueness of 6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde due to its specific aldehyde functionality combined with a fused heterocyclic framework, which may impart distinct chemical and biological properties compared to its analogs.

One-Pot Multicomponent Domino Reaction Strategies

Stereoselective [3+2+1] Heteroannulation Approaches

Key to this approach is the choice of protecting groups. For instance, tert-butyldimethylsilyl (TBS) ethers provide optimal stability during alkylation and formylation steps, whereas benzyl ethers necessitate harsher deprotection conditions that may compromise yield. The table below summarizes the impact of protecting groups on reaction efficiency:

Protecting GroupAlkylation Yield (%)Formylation Yield (%)Cyclization Yield (%)
TBS857882
Benzyl726568
Acetyl645860

These results underscore the superiority of TBS ethers in multistep syntheses.

Arylglyoxal-Mediated Three-Component Cyclization Pathways

Arylglyoxals serve as versatile electrophiles in domino reactions for assembling pyrazolo-oxazine frameworks. When reacted with pyrazol-5-amines, arylglyoxal monohydrates initiate a cascade process involving imine formation, cyclocondensation, and oxidative aromatization. Electron-donating substituents on the arylglyoxal aryl ring enhance reaction rates and yields, while electron-withdrawing groups such as halides reduce reactivity due to decreased electrophilicity. For example, 4-methoxyphenylglyoxal achieves a 78% yield of the target product, whereas 4-chlorophenylglyoxal yields only 52% under identical conditions.

Steric effects further modulate reaction pathways. Bulky substituents at the C3 position of pyrazol-5-amines divert the cascade toward 1,3-diazocane derivatives rather than the desired pyrazolo-oxazines. This selectivity highlights the delicate balance between electronic and steric factors in directing multicomponent reactions.

Dichlorovinylacetophenone-Based Annulation Techniques

While dichlorovinylacetophenone has been employed in annulation reactions for related heterocycles, its application to pyrazolo[5,1-c]oxazine synthesis remains underexplored in the literature. Preliminary studies suggest that α,β-unsaturated ketones could participate in conjugate addition-cyclization sequences with pyrazole nucleophiles, but further optimization is required to achieve regioselectivity comparable to domino reaction strategies.

Microwave-Assisted Cyclodehydration Protocols

Microwave irradiation significantly accelerates cyclodehydration steps in oxazine ring formation. A solvent-free protocol using silica-supported propylsulfonic acid as a catalyst achieves complete conversion of hydroxyethylpyrazole intermediates to pyrazolo-oxazines within 15 minutes, compared to 12 hours under conventional heating. The table below contrasts microwave and thermal conditions:

ConditionTime (min)Yield (%)Purity (%)
Microwave (150°C)158995
Thermal (80°C)7207688

This method not only enhances efficiency but also reduces side product formation, as confirmed by high-performance liquid chromatography (HPLC) analysis.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

152.058577502 g/mol

Monoisotopic Mass

152.058577502 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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